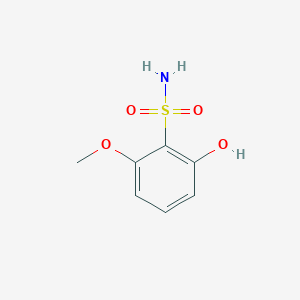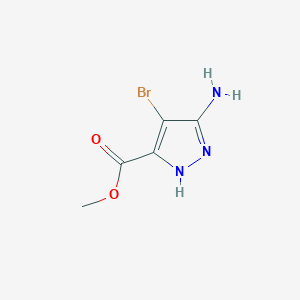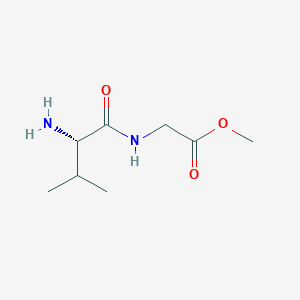
2-Hydroxy-6-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxybenzenesulfonamide typically involves the sulfonation of 2-Hydroxy-6-methoxybenzene. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-Hydroxy-6-methoxybenzaldehyde.
Reduction: Formation of 2-Hydroxy-6-methoxybenzenamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, forming a coordination bond with the negatively charged nitrogen of the sulfonamide group . This binding inhibits the enzyme’s activity, which can be useful in treating conditions like glaucoma and epilepsy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methoxybenzenesulfonamide
- 2-Hydroxy-5-methoxybenzenesulfonamide
- 2-Hydroxy-3-methoxybenzenesulfonamide
Uniqueness
2-Hydroxy-6-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the methoxy group relative to the hydroxy and sulfonamide groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions.
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
2-hydroxy-6-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-4-2-3-5(9)7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
DYTRDCRYFPAFJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)



![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![1-[4-(Methylamino)piperidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B13508760.png)

![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)


